molecular formula C7H4ClFO3S B6151762 2-fluoro-5-formylbenzene-1-sulfonyl chloride CAS No. 2172018-80-1

2-fluoro-5-formylbenzene-1-sulfonyl chloride

Cat. No. B6151762
CAS RN: 2172018-80-1
M. Wt: 222.6
InChI Key:
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Description

2-Fluoro-5-formylbenzene-1-sulfonyl chloride (FFC) is a sulfonyl chloride compound with a wide range of applications in the field of organic synthesis. It is a versatile reagent used in the synthesis of various organic compounds and has been used in the synthesis of drugs, dyes, and other compounds. FFC is a highly reactive compound and has been used in a variety of chemical reactions, such as nucleophilic substitution, Friedel-Crafts acylation, and Wittig-type reactions. FFC is also used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and oxazoles.

Mechanism of Action

The mechanism of action of 2-fluoro-5-formylbenzene-1-sulfonyl chloride is based on its ability to react with various substrates, such as nucleophiles, electrophiles, and other organic compounds. 2-fluoro-5-formylbenzene-1-sulfonyl chloride acts as a nucleophile by forming a covalent bond with the substrate, resulting in the formation of a new compound. 2-fluoro-5-formylbenzene-1-sulfonyl chloride also acts as an electrophile, reacting with substrates to form covalent bonds.
Biochemical and Physiological Effects
2-fluoro-5-formylbenzene-1-sulfonyl chloride has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 2-fluoro-5-formylbenzene-1-sulfonyl chloride has also been found to be an effective inhibitor of the enzyme polyphenol oxidase, which is involved in the breakdown of polyphenols in the body. 2-fluoro-5-formylbenzene-1-sulfonyl chloride has also been found to have anti-inflammatory effects, as well as anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-fluoro-5-formylbenzene-1-sulfonyl chloride has a number of advantages for lab experiments. It is a highly reactive compound and can be used in a variety of chemical reactions. 2-fluoro-5-formylbenzene-1-sulfonyl chloride is also relatively inexpensive and readily available. However, 2-fluoro-5-formylbenzene-1-sulfonyl chloride is also a highly toxic compound and should be handled with extreme caution. It should also be noted that 2-fluoro-5-formylbenzene-1-sulfonyl chloride is a highly reactive compound and can be difficult to control during experiments.

Future Directions

There are a number of potential future directions for 2-fluoro-5-formylbenzene-1-sulfonyl chloride research. 2-fluoro-5-formylbenzene-1-sulfonyl chloride can be further studied to determine its potential applications in drug synthesis and development. Additionally, 2-fluoro-5-formylbenzene-1-sulfonyl chloride can be further studied to determine its potential applications in the synthesis of polymers, peptides, and other compounds. Additionally, 2-fluoro-5-formylbenzene-1-sulfonyl chloride can be further studied to determine its potential applications in the synthesis of heterocyclic compounds. Furthermore, 2-fluoro-5-formylbenzene-1-sulfonyl chloride can be further studied to determine its potential biochemical and physiological effects. Finally, 2-fluoro-5-formylbenzene-1-sulfonyl chloride can be further studied to determine its potential advantages and limitations for lab experiments.

Synthesis Methods

2-fluoro-5-formylbenzene-1-sulfonyl chloride is typically synthesized through a two-step process. In the first step, a mixture of 5-formylbenzene-1-sulfonyl chloride, sodium fluoride, and a suitable solvent is heated to a temperature of around 70 °C. This reaction results in the formation of 2-fluoro-5-formylbenzene-1-sulfonyl chloride. In the second step, the 2-fluoro-5-formylbenzene-1-sulfonyl chloride is recrystallized from an appropriate solvent to obtain pure 2-fluoro-5-formylbenzene-1-sulfonyl chloride.

Scientific Research Applications

2-fluoro-5-formylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research. It has been used in the synthesis of various drugs and other compounds, such as quinolines, pyridines, and oxazoles. 2-fluoro-5-formylbenzene-1-sulfonyl chloride is also used in the synthesis of heterocyclic compounds and in the synthesis of peptide and peptidomimetic compounds. 2-fluoro-5-formylbenzene-1-sulfonyl chloride has also been used in the synthesis of polymers and in the synthesis of polysaccharides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-formylbenzene-1-sulfonyl chloride involves the conversion of 2-fluoro-5-formylbenzenesulfonic acid to the corresponding sulfonyl chloride derivative.", "Starting Materials": [ "2-fluoro-5-formylbenzenesulfonic acid", "Thionyl chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "Dissolve 2-fluoro-5-formylbenzenesulfonic acid in methanol", "Add thionyl chloride dropwise to the solution with stirring", "Heat the reaction mixture at reflux for 2 hours", "Cool the reaction mixture to room temperature", "Add diethyl ether to the reaction mixture and stir", "Collect the precipitated 2-fluoro-5-formylbenzene-1-sulfonyl chloride by filtration", "Wash the product with diethyl ether and dry under vacuum" ] }

CAS RN

2172018-80-1

Product Name

2-fluoro-5-formylbenzene-1-sulfonyl chloride

Molecular Formula

C7H4ClFO3S

Molecular Weight

222.6

Purity

95

Origin of Product

United States

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